2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester
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Overview
Description
2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a bromo-substituted aniline group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester typically involves the reaction of 3-bromoaniline with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is employed in studies investigating the biological activities of thiazole derivatives, such as their antimicrobial, antifungal, and anticancer properties.
Chemical Biology: It serves as a probe for studying molecular interactions and pathways involving thiazole-containing compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the bromoaniline group can form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloroanilino)thiazole-4-carboxylic acid ethyl ester
- 2-(3-Methoxyanilino)thiazole-4-carboxylic acid ethyl ester
- 2-(3-Nitroanilino)thiazole-4-carboxylic acid ethyl ester
Uniqueness
2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the bromo substituent on the aniline group. This bromo group can significantly influence the compound’s reactivity and biological activity. For example, the bromo substituent can enhance the compound’s ability to form halogen bonds, which can be crucial for its interaction with biological targets . Additionally, the bromo group can be selectively substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
ethyl 2-(3-bromoanilino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORTMOJHTYELG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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